2-[(3-Benzyltriazol-4-yl)amino]-5-chlorobenzoic acid
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Overview
Description
2-[(3-Benzyltriazol-4-yl)amino]-5-chlorobenzoic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a benzyltriazole moiety linked to a chlorobenzoic acid, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Benzyltriazol-4-yl)amino]-5-chlorobenzoic acid typically involves a multi-step process. One common method includes the formation of the benzyltriazole intermediate, followed by its coupling with a chlorobenzoic acid derivative. The reaction conditions often involve the use of catalysts such as palladium in a Suzuki-Miyaura coupling reaction . The reaction is carried out under mild conditions, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Benzyltriazol-4-yl)amino]-5-chlorobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzoic acid moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(3-Benzyltriazol-4-yl)amino]-5-chlorobenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(3-Benzyltriazol-4-yl)amino]-5-chlorobenzoic acid involves its interaction with specific molecular targets. The benzyltriazole moiety can bind to metal ions, stabilizing them and enhancing their catalytic activity . This interaction is crucial in various biochemical pathways, including enzyme inhibition and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: A similar compound used as a ligand in coordination chemistry.
Amino-pyrazoles: Compounds with similar bioactive properties and applications in medicinal chemistry.
Thiazoles: Another class of compounds with diverse biological activities.
Uniqueness
2-[(3-Benzyltriazol-4-yl)amino]-5-chlorobenzoic acid is unique due to its specific combination of a benzyltriazole and chlorobenzoic acid moiety, which imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C16H13ClN4O2 |
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Molecular Weight |
328.75 g/mol |
IUPAC Name |
2-[(3-benzyltriazol-4-yl)amino]-5-chlorobenzoic acid |
InChI |
InChI=1S/C16H13ClN4O2/c17-12-6-7-14(13(8-12)16(22)23)19-15-9-18-20-21(15)10-11-4-2-1-3-5-11/h1-9,19H,10H2,(H,22,23) |
InChI Key |
XGDBSJSPYSZERX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=N2)NC3=C(C=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
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